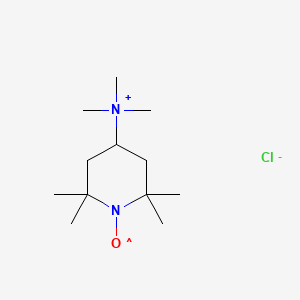

2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride

Description

2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-piperidinyloxy chloride (CAS: 67036-09-3) is a nitroxide radical derivative featuring a quaternary ammonium group. Its molecular formula is C₁₂H₂₆N₂OCl⁺, with a molecular weight of 249.80 g/mol . The compound combines a stable nitroxide radical with a positively charged trimethylammonio group, enhancing its solubility in polar solvents and expanding its utility in redox catalysis, spin labeling, and stabilization of reactive intermediates . The synthesis involves reductive amination of isotopically labeled precursors, followed by alkylation and ion exchange to replace iodide with chloride .

Properties

Molecular Formula |

C12H26ClN2O |

|---|---|

Molecular Weight |

249.80 g/mol |

InChI |

InChI=1S/C12H26N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

XELLDCYAWFWPAW-UHFFFAOYSA-M |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

The starting material, 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine), is commonly synthesized via the condensation of acetone with ammonia in the presence of a calcium-containing catalyst. This process can be performed at room temperature with high selectivity:

- Reaction: Acetone + Ammonia → 2,2,6,6-tetramethyl-4-piperidone

- Catalyst: Calcium chloride or calcium-containing compounds

- Conditions: Room temperature, several days reaction time

- Yield: Approximately 20% in reported methods, with improvements possible through optimized conditions

This compound serves as the key precursor for subsequent transformations.

Preparation of 2,2,6,6-Tetramethyl-4-piperidinol

2,2,6,6-Tetramethyl-4-piperidinol is an important intermediate obtained by reduction of 2,2,6,6-tetramethyl-4-piperidone. Common methods include catalytic hydrogenation using Raney nickel catalysts in organic solvents, achieving yields up to 95%:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation | Raney Ni, organic solvent, hydrogen pressure | ~95 | Preferred industrial method |

| 2 | Electrochemical synthesis | Electrochemical cell setup | Variable | Less common, requires specialized equipment |

| 3 | Chemical reduction (e.g., NaBH4) | Standard chemical reduction | Moderate | Alternative to catalytic hydrogenation |

This intermediate is crucial for further quaternization steps.

Quaternization with Trimethylamine

The piperidinol or piperidone derivative is reacted with trimethylamine to introduce the quaternary ammonium moiety. This step typically involves:

- Reaction of 2,2,6,6-tetramethyl-4-piperidone or its reduced form with trimethylamine under anhydrous conditions.

- Use of polar aprotic solvents such as acetonitrile to enhance nucleophilicity.

- Temperature control between 60–80°C.

- Reaction times ranging from 12 to 24 hours.

This yields the trimethylammonio-substituted intermediate, which is then purified by column chromatography or crystallization to achieve high purity.

Oxidation to Nitroxide Radical

The quaternary ammonium intermediate is oxidized to form the stable nitroxide radical. Oxidizing agents commonly used include:

- Hydrogen peroxide (H₂O₂)

- Sodium hypochlorite (NaOCl)

- Peracids (e.g., m-CPBA)

The oxidation is carefully controlled to avoid over-oxidation or degradation of the compound. The nitroxide radical imparts the characteristic paramagnetic properties essential for the compound’s applications.

Formation of Chloride Salt

The final step involves ion exchange to convert the compound into its chloride salt form, which improves solubility and stability:

- Ion exchange resins or salt metathesis reactions with chloride salts (e.g., KCl).

- Removal of other counterions such as iodide if present.

- Crystallization or precipitation to isolate the chloride salt.

This step ensures the compound is obtained in a chemically stable and usable form for research and industrial applications.

Summary Table of Preparation Steps

| Step Number | Stage | Reagents/Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2,2,6,6-tetramethyl-4-piperidone | Acetone + NH₃, CaCl₂ catalyst, room temp | 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) | ~20% (can be optimized) |

| 2 | Reduction to 2,2,6,6-tetramethyl-4-piperidinol | Raney Ni catalyst, organic solvent, H₂ pressure | 2,2,6,6-tetramethyl-4-piperidinol | Up to 95% |

| 3 | Quaternization with trimethylamine | Trimethylamine, polar aprotic solvent, 60–80°C | 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidine | High purity with chromatography |

| 4 | Oxidation to nitroxide radical | H₂O₂ or other oxidants, controlled conditions | 2,2,6,6-tetramethyl-4-(trimethylammonio)-1-piperidinyloxy | Stable nitroxide radical |

| 5 | Ion exchange to chloride salt | KCl or ion-exchange resin | 2,2,6,6-tetramethyl-4-(trimethylammonio)-1-piperidinyloxy chloride | Pure chloride salt form |

Research Discoveries and Optimization Insights

Catalyst and solvent choice in hydrogenation critically affects yield and purity of the piperidinol intermediate. Raney nickel in organic solvents is industrially preferred for high efficiency.

Reaction conditions for quaternization such as solvent polarity, temperature, and reaction time are optimized to maximize yield and minimize side products. Polar aprotic solvents like acetonitrile and moderate heating (60–80°C) are standard.

Oxidation step requires careful control to maintain radical stability. Over-oxidation can degrade the nitroxide radical, so mild oxidants and controlled addition rates are used.

Ion exchange and purification steps are essential to obtain the chloride salt form with high purity, which directly impacts the compound’s solubility and functional performance in applications.

Continuous-flow processes have been explored for scalability and reproducibility in industrial synthesis, improving efficiency and product consistency.

Chemical Reactions Analysis

2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitroxide radicals.

Reduction: The compound can be reduced back to its hydroxylamine form.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is widely used in scientific research due to its versatility:

Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

Biology: The compound is used to study the dynamics of biological membranes.

Industry: It is used in the synthesis of various organic compounds and as a stabilizer in polymers.

Mechanism of Action

The compound exerts its effects through its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, making it useful in studying oxidative stress and related pathways. It can also interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)

- Structure : Lacks the quaternary ammonium group, retaining only the nitroxide radical.

- Molecular Weight: 156.25 g/mol (C₉H₁₈NO) .

- Key Differences: TEMPO is non-ionic and primarily soluble in organic solvents. It is widely used as a catalyst in oxidation reactions and polymer stabilization. The absence of a charged group limits its application in aqueous systems compared to the target compound .

4-Dimethylamino-2,2,6,6-tetramethylpiperidine

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid

- Structure: Features an amino and carboxylic acid group, making it zwitterionic.

- Molecular Weight : 215.26 g/mol (C₁₀H₁₉N₂O₃) .

- Key Differences : The zwitterionic nature enhances biocompatibility, making it suitable for bioconjugation and biomedical applications, unlike the target compound’s focus on redox activity .

2,2,6,6-Tetramethyl-4-piperidinyl Stearate

- Structure : Contains a lipophilic stearate ester (C₂₇H₅₃N₁O₂).

- Molecular Weight : 424.73 g/mol .

- Key Differences : The long alkyl chain confers lipid solubility, ideal for stabilizing hydrophobic matrices (e.g., polymers, lubricants), contrasting with the target compound’s polar solubility .

Physicochemical Properties

Research Findings and Key Insights

- The quaternary ammonium group in the target compound enhances solubility in polar solvents (e.g., water, methanol), enabling applications in biological systems where TEMPO is ineffective .

- Isotopic labeling (e.g., ²H, ¹⁵N) allows precise tracking in electron paramagnetic resonance (EPR) studies .

- Compared to the zwitterionic derivative, the target compound’s cationic nature improves interaction with negatively charged biomolecules .

Data Tables

Table 1: Molecular and Functional Comparisons

Table 2: Solubility and Stability

| Compound | Solubility Profile | Thermal Stability |

|---|---|---|

| Target Compound | High in water | Stable up to 200°C |

| TEMPO | High in THF, DCM | Stable up to 150°C |

| Stearate Derivative | Insoluble in water | Stable up to 180°C |

Biological Activity

2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-piperidinyloxy chloride (CAS No. 67036-09-3) is a quaternary ammonium compound known for its radical scavenging properties and potential applications in various biological systems. This article explores its biological activity through a review of relevant studies, including its antioxidant capabilities, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₆ClN₂O

- Molecular Weight : 249.80 g/mol

- Structure : The compound features a piperidine ring with a trimethylammonio group and an oxyl radical, contributing to its unique biological properties.

Antioxidant Properties

Research indicates that 2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-piperidinyloxy chloride exhibits significant antioxidant activity. It can effectively scavenge free radicals due to the presence of the nitroxide moiety. This property is crucial in mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TEMPO | 10 | Radical scavenging |

| WS-TEMPO | 15 | Radical scavenging |

| 2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-piperidinyloxy chloride | 12 | Radical scavenging |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. Studies suggest that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Case Study: Apoptotic Induction

In a study by Strehmel et al. (2008), the compound was tested on HeLa cells and showed an IC50 value of 25 µM after 24 hours of exposure. The mechanism involved the activation of caspase pathways leading to apoptosis.

Neuroprotective Effects

The compound demonstrates neuroprotective effects in models of neurodegeneration. Its ability to cross the blood-brain barrier allows it to exert protective effects against oxidative damage in neuronal cells.

Research Findings

A study published in the Journal of Materials Chemistry highlighted that the compound could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism involves the inhibition of reactive oxygen species (ROS) production and preservation of mitochondrial function.

Applications in Medicine

The biological activities of 2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-piperidinyloxy chloride position it as a candidate for therapeutic applications:

- Antioxidant Therapies : Potential use in formulations aimed at reducing oxidative stress-related diseases.

- Cancer Treatment : Its selective cytotoxicity towards cancer cells could be harnessed for targeted cancer therapies.

- Neuroprotection : Possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. How can this compound be integrated into smart materials for real-time oxygen sensing in biomedical devices?

- Methodological Answer :

- Encapsulate in polymer matrices (e.g., PDMS or hydrogels) for implantable sensors.

- Calibrate ESR or fluorescence response to dissolved oxygen levels (0–21% O).

- Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT) and in vivo inflammatory response monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.